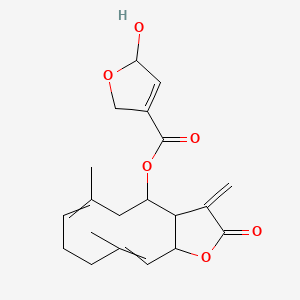
20-Dehydroeupatoriopicrin semiacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Dehydroeupatoriopicrin semiacetal is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Eupatorium cannabinum L . The molecular formula of this compound is C20H24O6 and it has a molecular weight of 360.406 .
Molecular Structure Analysis
The IUPAC name of 20-Dehydroeupatoriopicrin semiacetal is (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca [b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate . The InChI Key is GWPLGGJNZWWQIB-RKHCYLITSA-N .Physical And Chemical Properties Analysis
20-Dehydroeupatoriopicrin semiacetal is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Cytotoxic Effects in Various Cell Lines
Cytotoxicity in Human Lymphocytes : Olivetoric acid and physodic acid, similar to 20-Dehydroeupatoriopicrin semiacetal, show cytotoxic effects in human lymphocytes, with a significant association between cytotoxicity, oxidative stress, and genotoxicity. Low concentrations of these compounds exhibit no cytotoxic effect but high antioxidant features (Emsen et al., 2018).
Cytotoxicity in Human Amnion Fibroblasts : In a study involving olivetoric and physodic acid, isolated from Pseudevernia furfuracea (related to 20-Dehydroeupatoriopicrin semiacetal), these compounds exhibited cytotoxic effects on human amnion fibroblasts. They showed the potential as natural health medicine to protect against oxidative stress and genotoxicity (Emsen et al., 2017).
Antitumor and Anticancer Properties
Semi-Synthetic Derivatives Against Tumors : A study on semi-synthetic derivatives from eupatoriopicrin (a compound similar to 20-Dehydroeupatoriopicrin semiacetal) showed enhanced cytotoxicity against various tumor cell lines. This research suggests the potential for these compounds in cancer treatment (Woerdenbag et al., 1988).
Eupatoriopicrin in Cancer Therapy : Eupatoriopicrin's effects on tumor cells indicate its possible use in cancer therapy. It has shown cytostatic activity in animal models with tumors, suggesting a role in inhibiting tumor growth (Woerdenbag et al., 1987).
Miscellaneous Applications
- Potential in Neuroendocrine Challenges : Research involving substances similar to 20-Dehydroeupatoriopicrin semiacetal has demonstrated potential in neuroendocrine applications. For example, oral administration of citalopram, a compound with some similarities, showed effectiveness in neuroendocrine challenge tests (Henning & Netter, 2002).
Eigenschaften
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLGGJNZWWQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

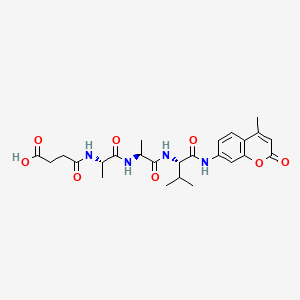



![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)

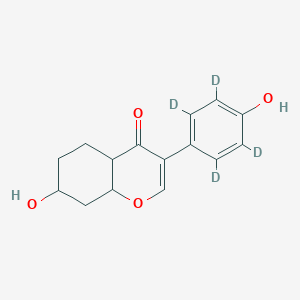
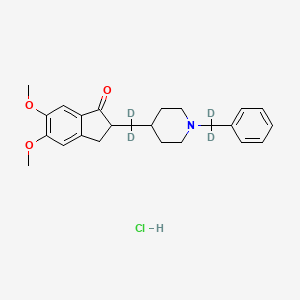
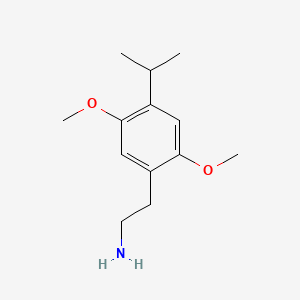
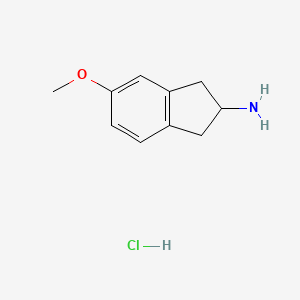

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
